![molecular formula C22H28N5O7P B12905410 5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine CAS No. 90012-84-3](/img/structure/B12905410.png)
5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further connected to a benzoate group. The presence of multiple functional groups, including an amino group, a hydroxyl group, and a diethoxyphosphoryl group, makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, which is then linked to the tetrahydrofuran ring through a series of nucleophilic substitution reactions. The diethoxyphosphoryl group is introduced via phosphorylation reactions, and the benzoate group is attached through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the purine base and benzoate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution at the purine base can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The diethoxyphosphoryl group may participate in phosphorylation reactions, affecting cellular signaling pathways. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate: can be compared to other nucleoside analogs and phosphorylated compounds. Similar compounds include:
Adenosine: A naturally occurring nucleoside with similar purine structure.
Tenofovir: An antiviral drug with a similar diethoxyphosphoryl group.
Zidovudine: Another antiviral nucleoside analog with a different sugar moiety.
The uniqueness of ((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-((diethoxyphosphoryl)methyl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
90012-84-3 |
|---|---|
Formule moléculaire |
C22H28N5O7P |
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(diethoxyphosphorylmethyl)-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C22H28N5O7P/c1-3-32-35(30,33-4-2)11-15-16(10-31-22(29)14-8-6-5-7-9-14)34-21(18(15)28)27-13-26-17-19(23)24-12-25-20(17)27/h5-9,12-13,15-16,18,21,28H,3-4,10-11H2,1-2H3,(H2,23,24,25)/t15-,16-,18-,21-/m1/s1 |
Clé InChI |
AQKBRJPDHUBYCZ-BZSOYRFXSA-N |
SMILES isomérique |
CCOP(=O)(C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OCC |
SMILES canonique |
CCOP(=O)(CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)
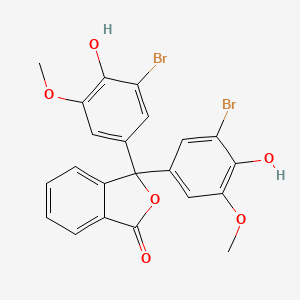
![N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12905347.png)
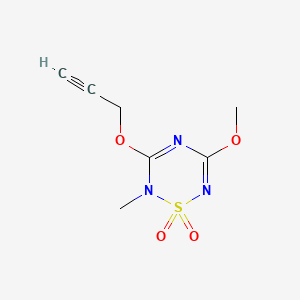
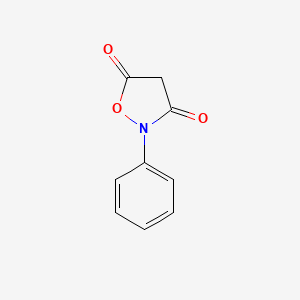
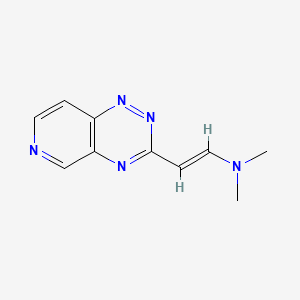
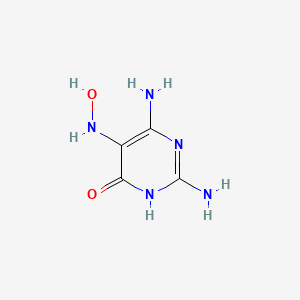
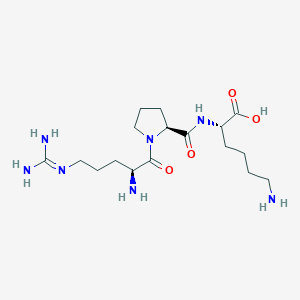

![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
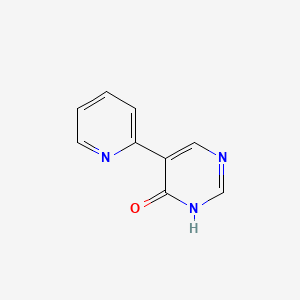
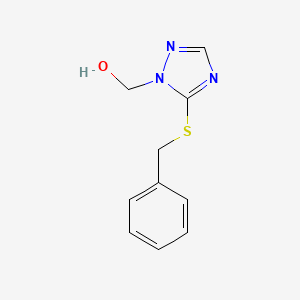
![5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12905389.png)
![2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12905392.png)
